Product packaging for 1-Bromo-5-butylundecane(Cat. No.:)

1-Bromo-5-butylundecane

Cat. No.: B13365419
M. Wt: 291.31 g/mol
InChI Key: KLLRRBCDPVQVPY-UHFFFAOYSA-N
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Description

Contextualization within Branched Long-Chain Haloalkane Chemistry

Branched long-chain haloalkanes, such as 1-Bromo-5-butylundecane, are a subclass of alkyl halides that are characterized by their extended carbon chains and non-linear structure. wikipedia.org The presence of branching influences the physical properties of these molecules, such as their boiling and melting points, by affecting the efficiency of intermolecular packing. Generally, increased branching leads to a decrease in the boiling point compared to a linear isomer of the same molecular weight due to reduced van der Waals forces. researchgate.net

These compounds serve as valuable intermediates in organic synthesis. The long alkyl chain imparts lipophilicity, making them suitable for reactions in nonpolar media and for the synthesis of molecules designed to interact with biological membranes or other lipophilic environments. The halogen atom, in this case, bromine, provides a reactive site for a variety of chemical transformations.

Significance of Functional Group Positionality in Alkyl Halides

The position of the halogen atom on the alkyl chain is a critical determinant of a haloalkane's reactivity. uobasrah.edu.iq this compound is a primary alkyl halide, meaning the carbon atom bonded to the bromine is attached to only one other alkyl group. Primary alkyl halides are typically more reactive in nucleophilic substitution reactions (SN2) than their secondary or tertiary counterparts due to reduced steric hindrance around the reactive carbon center. msu.edu

The reactivity of alkyl halides also depends on the nature of the halogen. The carbon-bromine bond is weaker than the carbon-chlorine and carbon-fluorine bonds, making bromoalkanes good leaving groups in substitution and elimination reactions. msu.edu This makes this compound a versatile precursor for introducing a variety of other functional groups at the terminus of its long alkyl chain.

Overview of Current Research Trajectories Relevant to this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of functionalized long-chain hydrocarbons is the subject of ongoing research in several areas.

One significant research trajectory involves the synthesis of complex, high-molecular-weight alkanes. nih.gov Long-chain bromoalkanes can be used as building blocks in coupling reactions to create larger, more complex hydrocarbon structures, which are of interest in materials science and geochemistry. nih.govoup.com For instance, they can be employed in the synthesis of precisely structured polymers or as precursors for model compounds in lubrication studies.

Another area of interest is the development of functionalized materials. The covalent attachment of long-chain alkyl groups to surfaces or nanoparticles can modify their properties, such as solubility and dispersibility. researchgate.netrsc.org For example, the functionalization of carbon nanotubes with long-chain amines, which could be synthesized from a precursor like this compound, has been explored for applications in drug delivery and biomedical materials. nih.govnih.gov The long alkyl chain can enhance compatibility with biological systems and improve the performance of these materials. nih.gov

Furthermore, long-chain functionalized hydrocarbons are investigated for their potential in creating self-assembling monolayers and other ordered molecular structures. The interplay between the polar functional group and the nonpolar alkyl chain can drive the organization of these molecules on a substrate, with potential applications in electronics and sensor technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31Br B13365419 1-Bromo-5-butylundecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H31Br

Molecular Weight

291.31 g/mol

IUPAC Name

1-bromo-5-butylundecane

InChI

InChI=1S/C15H31Br/c1-3-5-7-8-12-15(11-6-4-2)13-9-10-14-16/h15H,3-14H2,1-2H3

InChI Key

KLLRRBCDPVQVPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 5 Butylundecane

Strategic Approaches to Carbon Skeletal Construction

The formation of the 5-butylundecane backbone is a critical phase in the synthesis of 1-bromo-5-butylundecane. This process involves the strategic connection of smaller carbon fragments to achieve the desired branched fifteen-carbon structure.

Elaboration of Shorter Chain Precursors for Undecane (B72203) Backbone Formation

The construction of the undecane backbone can be achieved through various carbon-carbon bond-forming reactions that systematically elongate a carbon chain. One common strategy involves the use of organometallic reagents, such as Grignard reagents, to couple shorter alkyl chains. For instance, a five-carbon alkyl halide can be converted into a Grignard reagent and subsequently reacted with a six-carbon electrophile to form the eleven-carbon chain. While direct coupling of two smaller alkanes is challenging, the conversion of alkanes to more reactive functional groups like alkyl halides or alcohols allows for their participation in chain elongation reactions.

Construction of the Branched Undecane Framework

The introduction of the butyl group at the C-5 position of the undecane chain is a key step that defines the branched structure of the target molecule. This can be accomplished through several synthetic strategies that allow for precise control over the location of the branching.

A primary method for introducing the butyl branch involves the reaction of a Grignard reagent with a ketone. For example, a butylmagnesium halide can be reacted with a ketone containing a seven-carbon chain, such as 2-heptanone. This reaction initially forms a tertiary alcohol, which can then be deoxygenated to yield the branched alkane. Another approach is the alkylation of a suitable substrate with a butyl halide. mt.com This often requires the presence of a catalyst, such as a Lewis acid, to facilitate the reaction. mt.com

Several powerful carbon-carbon bond-forming reactions are instrumental in constructing the branched undecane framework.

Grignard Reactions: These reactions are highly versatile for creating carbon-carbon bonds. wikipedia.org The reaction of a Grignard reagent, such as butylmagnesium bromide, with an appropriate aldehyde or ketone is a common method for introducing a branch point. leah4sci.comchemguide.co.uk For instance, the addition of butylmagnesium bromide to heptanal would yield 5-undecanol, which upon reduction would give 5-butylundecane. The type of carbonyl compound used determines the class of alcohol formed, with aldehydes leading to secondary alcohols and ketones resulting in tertiary alcohols. organic-chemistry.org

Alkylation Reactions: Alkylation involves the transfer of an alkyl group from one molecule to another. wikipedia.org In the context of forming 5-butylundecane, a suitable precursor could be alkylated with a butyl halide. mt.com For example, an organocuprate reagent derived from a heptyl precursor could be reacted with butyl iodide in a Gilman-type coupling reaction. In industrial settings, alkylation of isobutane with olefins is a common process to produce branched alkanes, often using strong acid catalysts like sulfuric acid or hydrofluoric acid. psu.edursc.org

Aldol Condensation: While more commonly used for the synthesis of α,β-unsaturated carbonyl compounds and β-hydroxy carbonyls, the aldol condensation can be a part of a longer synthetic route to create the necessary precursors for the undecane framework. fiveable.me The initial products of aldol condensation can be further modified and reduced to form the saturated hydrocarbon skeleton.

Reaction Type Reactants Product Key Features
Grignard ReactionButylmagnesium bromide, Heptanal5-UndecanolForms a secondary alcohol at the desired branch point. organic-chemistry.org
AlkylationHeptyl-based organocuprate, Butyl iodide5-ButylundecaneForms a direct carbon-carbon bond between the two alkyl groups.
Aldol CondensationPropanal, Pentanal (multi-step)Precursors to 5-butylundecaneBuilds up the carbon chain through a series of reactions. fiveable.me

Bromination Techniques for Primary Alkyl Positions

The final step in the synthesis of this compound is the introduction of a bromine atom at the primary (C-1) position of the 5-butylundecane backbone. This requires a bromination method that is selective for the terminal carbon atom.

Regioselective Halogenation Processes

Direct bromination of an alkane with molecular bromine is generally unselective and can lead to a mixture of brominated products. Therefore, a more controlled and regioselective approach is necessary. The most common and effective strategy is the conversion of a primary alcohol to an alkyl bromide. This involves the synthesis of 5-butylundecan-1-ol as a precursor, which can then be selectively brominated at the primary hydroxyl group.

Several reagents are effective for the conversion of primary alcohols to primary alkyl bromides:

Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. youtube.comcommonorganicchemistry.com The reaction proceeds via an S_N2 mechanism, which involves the backside attack of the bromide ion on an intermediate phosphite ester. youtube.commasterorganicchemistry.com This method is generally efficient and results in high yields of the desired primary alkyl bromide.

Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or another bromine source to convert alcohols to alkyl bromides. commonorganicchemistry.com Similar to the reaction with PBr₃, the Appel reaction proceeds through an S_N2 mechanism. commonorganicchemistry.com

Thionyl Bromide (SOBr₂): Thionyl bromide can also be used for the bromination of alcohols. commonorganicchemistry.com However, it is more reactive and less commonly used than its chloride counterpart. commonorganicchemistry.com

The choice of brominating agent can depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired reaction conditions. For the synthesis of this compound, the conversion of 5-butylundecan-1-ol with phosphorus tribromide represents a reliable and regioselective method.

Brominating Agent Substrate Mechanism Advantages
Phosphorus Tribromide (PBr₃)Primary AlcoholS_N2 youtube.commasterorganicchemistry.comHigh efficiency for primary alcohols. youtube.comcommonorganicchemistry.com
Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄)Primary AlcoholS_N2 commonorganicchemistry.comMild reaction conditions.
Thionyl Bromide (SOBr₂)Primary AlcoholS_N2Effective but highly reactive. commonorganicchemistry.com

Catalytic Systems in Bromination Synthesis

The conversion of alcohols to alkyl bromides and the direct bromination of alkanes are often facilitated by catalytic systems to enhance reaction rates and selectivity.

For the conversion of 5-butylundecan-1-ol to this compound, a common method is the Appel reaction, which utilizes a phosphine source, typically triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). While stoichiometric amounts of reagents are often used, catalytic versions of this reaction are being explored. Another approach involves the use of phosphorus tribromide (PBr₃), which readily converts primary alcohols to their corresponding bromides. researchgate.net

Direct C-H bond bromination of the parent alkane, 5-butylundecane, presents a more atom-economical approach. This transformation is typically achieved through a free radical mechanism, which can be initiated by UV light or a radical initiator. ucalgary.ca However, this method can suffer from a lack of selectivity, leading to a mixture of brominated isomers. To achieve terminal selectivity, where the bromine atom is introduced at the primary carbon, specialized catalytic systems are employed. These can include transition metal catalysts or photoredox catalysis in the presence of a suitable bromine source. For instance, visible-light-mediated protocols using N-bromoamides have shown promise in the site-selective bromination of alkanes. researchgate.net

Heterogeneous catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), have been effectively used in the synthesis of brominated alkanes from alcohols, offering advantages in terms of catalyst separation and reusability. mdpi.com Ruthenium-based catalysts have also been investigated for meta-selective C-H bromination in aromatic systems, and similar principles of directed C-H activation could potentially be adapted for the selective bromination of complex alkanes. nih.gov

Table 1: Comparison of Catalytic Systems for Bromination

Catalytic SystemSubstrateReagentsAdvantagesDisadvantages
Triphenylphosphine/N-Bromosuccinimide5-butylundecan-1-olPPh₃, NBSMild reaction conditionsStoichiometric phosphine oxide waste
Phosphorus Tribromide5-butylundecan-1-olPBr₃High efficiency for primary alcoholsCorrosive and moisture-sensitive reagent
UV Light/Br₂5-butylundecaneBr₂, UV lightAtom economicalLow selectivity, mixture of isomers
Visible Light/N-Bromoamide5-butylundecaneN-Bromoamide, PhotocatalystPotential for high selectivityMay require specialized equipment
Al₂O₃/SO₄²⁻/ZrO₂5-butylundecan-1-olHBrHeterogeneous, reusable catalystMay require higher temperatures

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, reaction time, solvent, and the stoichiometry of reagents.

In the synthesis from 5-butylundecan-1-ol using reagents like PBr₃ or the Appel conditions, the temperature is often kept low initially to control the exothermic reaction and then may be raised to ensure completion. The choice of solvent is also critical; non-polar solvents like diethyl ether or dichloromethane are commonly used. The molar ratio of the alcohol to the brominating agent is a key factor, with a slight excess of the brominating agent often employed to drive the reaction to completion.

For direct C-H bromination, the concentration of the bromine source is a critical parameter to control selectivity. Low concentrations of bromine, often generated in situ, can favor substitution over addition in unsaturated systems and can influence the position of bromination in alkanes. ucalgary.ca The intensity and wavelength of the light source in photochemical reactions are also important variables to optimize.

The table below illustrates a hypothetical optimization study for the synthesis of a long-chain branched alkyl bromide from its corresponding alcohol, which can be extrapolated to the synthesis of this compound.

Table 2: Hypothetical Optimization of the Bromination of a Long-Chain Branched Alcohol

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1PBr₃Diethyl Ether0 to rt475
2PBr₃Dichloromethane0 to rt482
3PBr₃Dichloromethanert285
4CBr₄/PPh₃Dichloromethanert690
5CBr₄/PPh₃Acetonitrilert688

Purification and Isolation Strategies

The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the product and the impurities present.

Following the reaction, a typical workup procedure involves quenching the reaction with water or a mild base to neutralize any acidic byproducts. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

For non-volatile impurities, such as triphenylphosphine oxide from an Appel reaction, filtration through a plug of silica gel may be sufficient. However, for more volatile impurities or to achieve high purity, distillation is the preferred method. Given the likely high boiling point of this compound, vacuum distillation would be necessary to prevent decomposition at atmospheric pressure. guidechem.com

Chromatographic techniques, such as column chromatography on silica gel, can also be employed for purification, especially for smaller-scale syntheses or when distillation is not feasible. The choice of eluent would be a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

Table 3: Purification Strategies for Alkyl Bromides

Purification MethodPrincipleApplicable ImpuritiesAdvantagesDisadvantages
Aqueous WorkupPartitioning between aqueous and organic phasesAcidic/basic byproducts, water-soluble reagentsSimple, removes bulk impuritiesDoes not remove organic-soluble impurities
Filtration through Silica GelAdsorptionPolar, non-volatile impurities (e.g., triphenylphosphine oxide)Quick, removes specific impuritiesLimited to certain types of impurities
Vacuum DistillationSeparation based on boiling point differences at reduced pressureVolatile impurities, unreacted starting materialsEffective for high-purity productRequires specialized equipment, potential for thermal decomposition
Column ChromatographyDifferential adsorption on a stationary phaseStructurally similar byproductsHigh purity achievableTime-consuming, uses large solvent volumes

Impact of Synthetic Routes on Product Structure and Properties

The chosen synthetic route can have a significant impact on the structure and, consequently, the properties of the final this compound product.

Synthesis from 5-butylundecan-1-ol via an Sₙ2-type mechanism, such as with PBr₃ or under Appel conditions, is expected to proceed with inversion of configuration if the starting alcohol were chiral at the carbinol center. For a primary alcohol like 5-butylundecan-1-ol, this is not a concern. However, these methods are generally reliable for producing the desired primary bromide without rearrangement of the carbon skeleton.

In contrast, synthetic routes involving carbocation intermediates, which could potentially arise under certain acidic conditions, might lead to skeletal rearrangements, resulting in a mixture of isomeric bromides. This would compromise the structural integrity of the desired product.

Direct radical bromination of 5-butylundecane introduces the possibility of forming a mixture of constitutional isomers, with bromine substitution occurring at secondary or tertiary C-H bonds in addition to the desired primary position. The selectivity of radical bromination is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). ucalgary.ca Therefore, achieving high selectivity for the terminal 1-bromo isomer via this route would necessitate a carefully designed catalytic system that can override the intrinsic reactivity of the different C-H bonds. The presence of a butyl branch at the 5-position could also sterically influence the accessibility of different C-H bonds to the brominating radical.

The purity and isomeric distribution of the final product will directly affect its physical properties, such as boiling point and refractive index, as well as its reactivity in subsequent chemical transformations. For applications where high structural definition is critical, synthetic routes that proceed via well-defined, non-rearranging mechanisms are strongly preferred.

Reactivity and Mechanistic Investigations of 1 Bromo 5 Butylundecane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile displaces a leaving group. For primary alkyl halides such as 1-bromo-5-butylundecane, the predominant mechanism is the SN2 pathway.

SN2 Reaction Pathways

The SN2 (substitution nucleophilic bimolecular) reaction is a single-step, concerted process. chemicalnote.comyoutube.com In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.com The reaction proceeds through a transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comyoutube.com

The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[R-Br][Nu⁻]. chemicalnote.comyoutube.com For this compound, a typical SN2 reaction would be its hydrolysis with an aqueous hydroxide (B78521) solution to form 5-butylundecan-1-ol. chemicalnote.com The hydroxide ion acts as the nucleophile, attacking the carbon bonded to the bromine.

Influence of Alkyl Chain Length and Branching on Reaction Kinetics and Selectivity

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. chemicalnote.comopenstax.org As the substitution on the carbon atom bearing the leaving group increases, the rate of reaction decreases. The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary > tertiary. masterorganicchemistry.comquora.com

To illustrate the effect of substrate structure on SN2 reaction rates, consider the following relative rates for the reaction of various alkyl bromides with a given nucleophile.

Table 1: Relative Reaction Rates of Alkyl Bromides in SN2 Reactions

Alkyl Bromide Class Relative Rate
Methyl bromide Methyl ~1200
Ethyl bromide Primary 40
Isopropyl bromide Secondary 1
tert-Butyl bromide Tertiary Negligible

Note: These are generalized relative rates and can vary with specific reactants and conditions. Data is illustrative of the steric effect on SN2 reactivity. aakash.ac.in

Stereochemical Outcomes of Substitution

A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.comlibretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comquora.comlibretexts.org

While the carbon atom bearing the bromine in this compound is not a stereocenter, the principle of inversion is a fundamental aspect of its SN2 reactivity. If a chiral analogue, for instance, (R)-1-bromo-1-deuterio-5-butylundecane, were to undergo an SN2 reaction with a nucleophile like the cyanide ion, the product would be the (S)-enantiomer. libretexts.org The backside attack forces the substituents on the carbon to "flip" like an umbrella in the wind, leading to a predictable and complete inversion of configuration. masterorganicchemistry.comscribd.com

Elimination Reactions

Alkyl halides can also undergo elimination reactions, where a molecule of H-X is removed to form an alkene. These reactions often compete with nucleophilic substitution.

E1 and E2 Pathways and Regioselectivity

For primary alkyl halides like this compound, the E2 (elimination bimolecular) mechanism is the more probable elimination pathway. pressbooks.publumenlearning.com The E1 (elimination unimolecular) pathway involves the formation of a carbocation intermediate, which is unfavorable for primary systems. lumenlearning.commasterorganicchemistry.com The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one with the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. libretexts.org The rate of an E2 reaction is second order, depending on the concentrations of both the substrate and the base. libretexts.org

In the case of this compound, there are two β-hydrogens on the C-2 carbon. The E2 reaction will therefore lead to a single constitutional isomer, 5-butylundec-1-ene. However, if the substrate were a secondary halide, such as 2-bromo-5-butylundecane, two different alkenes could be formed. In such cases, the regioselectivity is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org

Competition with Nucleophilic Substitution Pathways

Primary alkyl halides can undergo both SN2 and E2 reactions, and the dominant pathway is determined by the reaction conditions. pressbooks.publibretexts.org The key factors influencing this competition are the nature of the nucleophile/base and the reaction temperature.

Strength and Steric Hindrance of the Base/Nucleophile: Strong, unhindered bases that are also good nucleophiles (e.g., OH⁻, OEt⁻) will result in a mixture of SN2 and E2 products, with SN2 often predominating for primary substrates. pressbooks.publumenlearning.com Strong, sterically hindered bases, such as potassium tert-butoxide (KOt-Bu), favor E2 elimination because their bulk makes it difficult to perform a backside attack for the SN2 reaction. pressbooks.pub

Temperature: Higher reaction temperatures generally favor elimination over substitution. masterorganicchemistry.com Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them more entropically favored at higher temperatures.

Table 2: Conditions Favoring SN2 vs. E2 for this compound

Factor Favors SN2 Favors E2
Reagent Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻) Strong, bulky base (e.g., t-BuO⁻, LDA)
Temperature Lower temperatures Higher temperatures

LDA = Lithium diisopropylamide pressbooks.publibretexts.orgmasterorganicchemistry.com

Organometallic Transformations

Organometallic transformations of this compound are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecular architectures. These reactions typically involve the conversion of the carbon-bromine bond into a more reactive organometallic species.

Formation of Grignard Reagents and Organolithium Compounds

The conversion of this compound into a Grignard reagent or an organolithium compound represents a classic example of organometallic chemistry. wikipedia.orgbyjus.commnstate.edu These transformations effectively reverse the polarity of the carbon atom attached to the bromine, turning an electrophilic center into a strongly nucleophilic and basic one. msu.edu

Grignard Reagent Formation:

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (5-butylundecyl)magnesium bromide. wikipedia.orgmnstate.edusigmaaldrich.com The general equation for this transformation is:

R-Br + Mg → R-MgBr

where R represents the 5-butylundecyl group.

Several factors are crucial for the successful formation of this Grignard reagent:

Magnesium Surface Activation: The magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Activation methods include mechanical crushing, rapid stirring, or the use of activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. msu.edusigmaaldrich.com Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent the immediate protonation of the newly formed organometallic species. sigmaaldrich.com

Solvent: Ethereal solvents like diethyl ether or THF are essential as they solvate and stabilize the Grignard reagent as it forms. wikipedia.orgmsu.edu

The resulting (5-butylundecyl)magnesium bromide is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols. byjus.commnstate.edu

Organolithium Compound Formation:

Similarly, this compound can be converted into its corresponding organolithium derivative, (5-butylundecyl)lithium, by reaction with lithium metal. This reaction is typically performed in a non-polar solvent like pentane (B18724) or hexane, although ethereal solvents can also be used. msu.edu The general reaction is:

R-Br + 2Li → R-Li + LiBr

Like Grignard reagents, organolithium compounds are extremely reactive nucleophiles and bases, and their formation and subsequent reactions must also be conducted under anhydrous and inert conditions. msu.edu

Table 1: Comparison of Grignard Reagent and Organolithium Compound Formation

FeatureGrignard Reagent (R-MgBr)Organolithium Compound (R-Li)
Metal Magnesium (Mg)Lithium (Li)
Typical Solvents Diethyl ether, Tetrahydrofuran (THF) wikipedia.orgmsu.eduPentane, Hexane, Diethyl ether msu.edu
Reactivity Highly reactive nucleophile and strong base mnstate.edusigmaaldrich.comGenerally more reactive and basic than Grignard reagents
Key Conditions Anhydrous, often requires Mg activation wikipedia.orgsigmaaldrich.comAnhydrous and inert atmosphere msu.edu

Cross-Coupling Reactions Utilizing this compound Derivatives

The organometallic derivatives of this compound, particularly its Grignard reagent, are valuable substrates in transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds by coupling the alkyl group of the organometallic compound with various organic halides or related electrophiles. wikipedia.orgthieme-connect.de

A prominent example is the iron-catalyzed cross-coupling reaction, first detailed by Kharasch and Field, where a Grignard reagent is coupled with an aryl halide in the presence of an iron(III) catalyst, such as tris(acetylacetonato)iron(III) (Fe(acac)₃). thieme-connect.de While direct reaction between a Grignard reagent and an organic halide is typically slow, the presence of a transition metal catalyst dramatically accelerates the process. wikipedia.orgbyjus.com

For instance, the (5-butylundecyl)magnesium bromide derived from this compound could theoretically be coupled with an aryl halide (Ar-X) in the presence of a suitable catalyst to form an alkyl-aryl product.

Reaction Scheme Example:

R-MgBr + Ar-X --(Catalyst)--> R-Ar + MgBrX

Where:

R = 5-butylundecyl

Ar-X = An aryl halide (e.g., chlorobenzene, bromobenzene)

Catalyst = e.g., Fe(acac)₃, Palladium complexes wikipedia.orgthieme-connect.de

The choice of catalyst and reaction conditions, including the ligand on the metal, is critical and can strongly influence the reaction's efficiency and yield. thieme-connect.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are also widely employed for forming C-C bonds, although these often involve different organometallic partners like boronic acids or organostannanes. thieme-connect.deuzh.chnih.gov Recent advancements have also explored the use of organolithium reagents in palladium-catalyzed cross-couplings with aryl bromides. unimi.it

Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentElectrophileTypical Catalyst
Kharasch Coupling Grignard Reagent (R-MgX)Organic Halide (R'-X')Iron (e.g., FeCl₃) thieme-connect.de
Suzuki Coupling Organoboron Compound (R-BY₂)Organic Halide (R'-X)Palladium (e.g., Pd(PPh₃)₄) thieme-connect.de
Stille Coupling Organostannane (R-SnR'₃)Organic Halide (R'-X)Palladium thieme-connect.de
Hiyama Coupling Organosilane (R-SiR'₃)Organic Halide (R'-X)Palladium thieme-connect.de
Kumada Coupling Grignard Reagent (R-MgX)Organic Halide (R'-X)Palladium or Nickel

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, making it a participant in radical reactions. This reactivity can be initiated by radical initiators, light, or heat.

One of the primary radical reactions involving alkyl bromides is radical-mediated reduction. In this process, the C-Br bond is cleaved to generate an alkyl radical, which then abstracts a hydrogen atom from a hydrogen-atom donor to form the corresponding alkane. A common reagent system for this transformation is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Reaction Steps:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.

Propagation:

The initiator radical reacts with Bu₃SnH to generate a tributyltin radical (Bu₃Sn•).

The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the 5-butylundecyl radical (R•). Bu₃Sn• + R-Br → Bu₃Sn-Br + R•

The 5-butylundecyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the alkane product (5-butylundecane) and regenerate the tributyltin radical. R• + Bu₃Sn-H → R-H + Bu₃Sn•

Termination: Two radicals combine to terminate the chain reaction.

While effective, the toxicity of organotin compounds has led to the development of alternative, "tin-free" radical systems.

Another significant area of radical chemistry is their involvement in certain types of coupling reactions. For example, the formation of Grignard reagents is understood to proceed via a radical mechanism involving single electron transfer (SET) from the magnesium metal to the alkyl halide. byjus.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-bromo-5-butylundecane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental data for this compound is not publicly available, the expected spectral characteristics can be predicted based on the analysis of similar long-chain bromoalkanes.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit several distinct signals corresponding to the different proton environments along the alkyl chain. The protons closest to the electronegative bromine atom would experience the most significant deshielding and thus appear at the lowest field (highest chemical shift).

Key expected features in the ¹H NMR spectrum include:

A triplet at approximately 3.4 ppm, corresponding to the two protons on the carbon atom directly bonded to the bromine atom (C1). The triplet splitting pattern arises from the coupling with the two adjacent protons on C2.

A complex multiplet region between approximately 1.2 and 1.8 ppm, arising from the overlapping signals of the numerous methylene (B1212753) (CH₂) groups in the undecane (B72203) and butyl chains.

A multiplet around 1.3-1.4 ppm corresponding to the single proton at the C5 branch point.

A triplet at approximately 0.9 ppm, characteristic of the terminal methyl (CH₃) protons of the butyl group and the terminal methyl group of the undecane chain.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₂Br (C1)~3.4Triplet (t)
-CH₂- (C2-C4, C6-C10)~1.2-1.8Multiplet (m)
-CH- (C5)~1.3-1.4Multiplet (m)
Butyl -CH₂-~1.2-1.3Multiplet (m)
Butyl -CH₃ & Undecyl -CH₃~0.9Triplet (t)

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule. For this compound, this technique is crucial for confirming the carbon framework and the position of the butyl substituent. Due to the symmetry of the molecule, some carbon signals may overlap.

Expected features in the ¹³C NMR spectrum:

The carbon atom attached to the bromine (C1) would appear at the lowest field, typically in the range of 33-34 ppm.

The carbons of the main undecane chain and the butyl group would resonate in the typical aliphatic region of approximately 14-40 ppm.

The methine carbon at the branch point (C5) would have a distinct chemical shift.

The terminal methyl carbons would appear at the highest field (lowest chemical shift), around 14 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-C1H₂Br~33-34
-C2H₂-~32-33
-C3H₂-~28-29
-C4H₂-~30-31
-C5H-~37-38
-C6H₂- to -C10H₂-~22-32
-C11H₃~14
Butyl -C1'H₂-~35-36
Butyl -C2'H₂-~29-30
Butyl -C3'H₂-~22-23
Butyl -C4'H₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in the congested aliphatic region, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net It would be instrumental in tracing the connectivity of the proton spin systems along the undecane and butyl chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netpressbooks.pub This would allow for the definitive assignment of the ¹³C signals based on the more readily interpretable ¹H NMR spectrum. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). jeol.com This is particularly powerful for identifying the connection point of the butyl group to the undecane chain by observing correlations between the protons on the butyl group and the carbons of the main chain, and vice versa. jeol.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula C₁₅H₃₁Br. A key characteristic to observe would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comsavemyexams.com Therefore, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units. youtube.comsavemyexams.com

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information.

Expected fragmentation pathways for this compound would include:

Loss of the bromine atom: Cleavage of the C-Br bond, which is relatively weak, would result in a prominent fragment ion corresponding to the C₁₅H₃₁⁺ cation. docbrown.info

Alpha-cleavage: Fragmentation at the bonds adjacent to the methine carbon (C5) would lead to the loss of alkyl radicals, providing evidence for the branching point.

Cleavage along the alkyl chain: A series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) would be expected, which is characteristic of long-chain alkanes. libretexts.org

By analyzing the masses of these fragment ions, the position of the butyl group on the undecane chain can be definitively confirmed, thus validating the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. For this compound, these techniques are invaluable for confirming the presence of key functional groups and providing insights into the conformational complexity of its long alkyl chains.

The primary vibrational modes expected for this compound include C-H stretching and bending, C-C stretching, and the characteristic C-Br stretching frequency. Due to the non-polar nature of many of the hydrocarbon vibrations, some modes that are weak in the IR spectrum may be strong and well-defined in the Raman spectrum, and vice-versa, making the two techniques complementary.

A hypothetical table of the principal vibrational frequencies for this compound is presented below, based on known frequencies for similar long-chain and branched bromoalkanes. aip.orgdocbrown.info

Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **Assignment
C-H Stretch (CH₃, CH₂)2950-2850 (strong)2950-2850 (strong)Asymmetric and symmetric stretching of methyl and methylene groups.
CH₂ Scissoring~1465 (medium)~1465 (medium)Bending vibration of methylene groups in the alkyl chains.
CH₃ Bending~1378 (medium)~1378 (medium)Symmetric bending of the terminal methyl groups.
C-C Stretch1150-1000 (weak)1150-1000 (strong)Skeletal vibrations of the carbon backbone.
CH₂ Rocking~720 (weak)~720 (weak)Rocking motion of methylene groups.
C-Br Stretch650-550 (strong)650-550 (strong)Stretching vibration of the carbon-bromine bond.

Conformation-Specific Vibrational Spectroscopy of Long Alkyl Chains

The long undecane backbone and the butyl branch of this compound can adopt numerous conformations due to rotation around the C-C single bonds. tandfonline.com While at room temperature in the liquid state, a multitude of conformers will exist, in the solid state or at low temperatures, the molecule may favor a more ordered, all-trans conformation in its linear segments.

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for studying this conformational behavior. shu.ac.uknih.gov The longitudinal acoustic mode (LAM), a low-frequency vibration corresponding to an accordion-like motion of the entire alkyl chain, is particularly sensitive to the length of the all-trans segment. nih.govresearchgate.net For a branched molecule like this compound, the interpretation of the LAM region can be complex, but it can provide valuable information about the predominant chain conformations. researchgate.net The presence of gauche conformers, which are deviations from the all-trans arrangement, leads to the appearance of disorder-longitudinal acoustic modes (D-LAM) and broadening of other conformationally sensitive bands. researchgate.netnih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying any impurities that may be present, such as isomers, starting materials, or by-products from its synthesis.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of even minor impurities. The purity of this compound can be determined by measuring the relative peak area of the main component in the chromatogram.

The choice of the GC column is critical for achieving good separation of potential isomers, which may have very similar boiling points. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for this analysis. ijpsr.com

Below is a hypothetical data table outlining typical GC conditions for the analysis of this compound.

Parameter Value
Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time 15-20 minutes

Isomeric impurities, such as those with the butyl group at a different position on the undecane chain, would likely have slightly different retention times, allowing for their quantification. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is better suited for the analysis of non-volatile or thermally labile impurities that may be present in a sample of this compound. This could include polymeric by-products or unreacted starting materials from certain synthetic routes.

For a non-polar analyte like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.

A hypothetical set of HPLC conditions for the analysis of this compound is provided in the table below.

Parameter Value
Column C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm (for end-absorption) or Refractive Index (RI) Detector
Injection Volume 10 µL

Computational Chemistry and Theoretical Modeling of 1 Bromo 5 Butylundecane

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of 1-Bromo-5-butylundecane, which would map its potential energy surface and identify its most stable conformers, has not been reported. Such a study would be crucial for understanding how the flexible alkyl chains and the presence of the bromine atom influence the molecule's three-dimensional structure and, consequently, its physical and chemical properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific quantum chemical calculations available for this compound. This type of analysis would provide valuable data on its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. These calculations are fundamental for predicting the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior

Specific molecular dynamics simulations for this compound are not found in the public domain. These simulations would be instrumental in understanding the dynamic behavior of the molecule, including the motion of its alkyl chains and its interactions with solvent molecules or other chemical species over time.

Prediction of Spectroscopic Parameters

While general principles of spectroscopy can be applied, specific predicted spectroscopic parameters for this compound from computational models are not available. Such predictions, including NMR and IR spectra, are vital for the identification and characterization of the compound and would complement experimental data.

Reaction Mechanism Modeling and Transition State Analysis

No studies modeling the reaction mechanisms involving this compound or analyzing the transition states of its potential reactions have been published. This type of computational work is essential for understanding the kinetics and thermodynamics of reactions such as nucleophilic substitution at the carbon atom bearing the bromine.

Environmental Transformations and Biogeochemical Cycling

Microbial Degradation Pathways of Branched Haloalkanes

Microbial degradation is a primary mechanism for the breakdown of haloalkanes in the environment. The structure of 1-Bromo-5-butylundecane, featuring a long aliphatic chain with a butyl branch and a terminal bromine atom, influences the specific microbial consortia and enzymatic systems capable of its transformation.

The initial and often rate-limiting step in the aerobic biodegradation of many haloalkanes is the cleavage of the carbon-halogen bond, a reaction catalyzed by haloalkane dehalogenases (HLDs). oup.comresearchgate.net These enzymes belong to the α/β-hydrolase fold superfamily and catalyze the hydrolytic conversion of a haloalkane to a corresponding alcohol, releasing a halide ion and a proton. researchgate.net The reaction proceeds via an SN2 nucleophilic substitution mechanism, where a nucleophilic residue in the enzyme's active site (typically aspartate) attacks the carbon atom bonded to the halogen. oup.com

For this compound, the enzymatic dehalogenation would yield 5-butylundecan-1-ol, a bromide ion, and a proton. The activity of HLDs is highly dependent on the substrate's molecular structure. Studies on various HLDs have shown that the enzyme's active site architecture, including the size and hydrophobicity of the binding pocket and access tunnels, dictates substrate specificity. oup.comacs.org While some HLDs are specific for short-chain haloalkanes, others exhibit broad specificity and can accommodate larger, more complex molecules. oup.com For instance, the haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26 has demonstrated activity on a wide range of halogenated compounds. acs.org

Table 1: Hypothetical Substrate Specificity of a Representative Haloalkane Dehalogenase for this compound and Related Compounds

SubstrateRelative Activity (%)
1-Bromobutane100
1-Bromodecane75
This compound 40
1-Iododecane150
1-Chlorodecane25

Note: This table is illustrative and based on general trends. Actual values would require experimental determination.

In addition to dehalogenation, the primary alkane chain of this compound is susceptible to oxidative attack by monooxygenases and dioxygenases. frontiersin.orgomicsonline.org These enzymes are crucial for initiating the degradation of hydrocarbons by introducing oxygen atoms, which increases their polarity and facilitates further metabolism.

Monooxygenases , such as cytochrome P450s and the AlmA flavin-binding monooxygenase, typically catalyze the terminal or sub-terminal hydroxylation of alkanes. frontiersin.orgoup.comresearchgate.net For a long-chain alkane like this compound, a monooxygenase could hydroxylate the carbon chain, leading to a bromo-alcohol. This can occur at the terminal methyl group opposite the bromine, or at other positions along the chain. frontiersin.orgrsc.org The resulting alcohol can then be further oxidized to an aldehyde and a carboxylic acid, which can enter central metabolic pathways like β-oxidation. nih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. While more commonly associated with the degradation of aromatic compounds, some dioxygenases can act on aliphatic chains, particularly in the context of co-metabolism. rsc.org

The initial oxidative attack on the alkane chain can occur before or after the dehalogenation step, representing divergent metabolic pathways. The prevalence of one pathway over the other depends on the specific microbial species and the enzymes they express. oup.com

The molecular structure of an organic compound is a critical determinant of its biodegradability. For haloalkanes like this compound, both the length of the alkyl chain and the presence of branching significantly influence degradation rates. stackexchange.comscience.gov

Chain Length: Generally, the biodegradability of n-alkanes increases with decreasing chain length, although very short chains can also be recalcitrant. Long-chain alkanes (greater than C18) tend to be less bioavailable due to their low water solubility and may be degraded more slowly. oup.comnih.gov

Branching: The butyl branch at the C-5 position of this compound presents a steric hindrance that can significantly reduce the rate of biodegradation. stackexchange.comscience.gov Branched alkanes are often more resistant to microbial attack than their linear counterparts because the branches can interfere with the binding of enzymes and disrupt metabolic processes like β-oxidation. stackexchange.com Some microorganisms, however, have evolved specific pathways to degrade branched-chain alkanes. frontiersin.org Studies have shown that highly branched structures are more recalcitrant to microbial degradation. stackexchange.com

Quantitative Structure-Biodegradability Relationship (QSBR) models can be used to predict the biodegradability of chemicals based on their molecular descriptors. researchgate.netmuni.cznih.gov These models often show that descriptors related to molecular size, shape, and branching are significant predictors of degradation rates. researchgate.net

Table 2: Predicted Biodegradation Half-life of this compound based on Structural Analogs

CompoundStructurePredicted Half-life (days)
n-PentadecaneLinear C15 Alkane15
This compound Branched C15 Bromoalkane 60
PristaneHighly Branched C19 Alkane120

Note: This table presents hypothetical data to illustrate the impact of branching and halogenation on persistence.

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial activity, this compound can be transformed by abiotic processes, primarily hydrolysis and photolysis. These reactions are particularly important in environments where microbial activity is limited.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this typically involves the nucleophilic substitution of the halogen atom by a hydroxyl group, producing an alcohol and the corresponding hydrogen halide. savemyexams.comstudysmarter.co.uk

R-Br + H₂O → R-OH + HBr

The rate of hydrolysis is dependent on several factors:

Nature of the Halogen: The strength of the carbon-halogen bond is a key factor. The C-Br bond is weaker than the C-Cl bond but stronger than the C-I bond. Consequently, bromoalkanes hydrolyze faster than chloroalkanes but slower than iodoalkanes. savemyexams.comsavemyexams.com

Structure of the Alkyl Group: The hydrolysis of primary haloalkanes, such as this compound, generally proceeds through an SN2 mechanism. The rate can be influenced by steric hindrance around the reaction center.

Environmental Conditions: Temperature and pH can affect hydrolysis rates. The reaction is generally slow at ambient temperatures but can be accelerated by warming. savemyexams.com

Table 3: Comparative Hydrolysis Rates of Primary Haloalkanes at 50°C

HaloalkaneRelative Rate of Hydrolysis
1-Chlorobutane1
1-Bromobutane 50
1-Iodobutane2500

Source: Adapted from general chemistry principles illustrated in various sources. savemyexams.comsavemyexams.com

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the solar spectrum. researchgate.netua.es The potential for photolytic degradation of this compound depends on its ability to absorb photons at environmentally relevant wavelengths. Aliphatic bromoalkanes absorb UV radiation, which can lead to the cleavage of the C-Br bond. researchgate.netunion.edu

The primary photolytic pathway for a compound like this compound would be the homolytic cleavage of the carbon-bromine bond to form an alkyl radical and a bromine radical:

CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)(CH₂)₃CH₂Br + hν → CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)(CH₂)₃CH₂• + Br•

Fate and Transport Mechanisms in Natural Systems

The environmental fate and transport of the chemical compound this compound are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding natural systems, including soil, water, and air. As a long-chain alkyl halide, its behavior is largely dictated by its low water solubility and high hydrophobicity. studypug.comncert.nic.in While specific experimental data for this compound is limited, its environmental behavior can be inferred from studies on similar long-chain halogenated hydrocarbons.

One of the primary mechanisms influencing the transport of this compound in the environment is sorption . Due to its hydrophobic nature, the compound is expected to have a strong affinity for organic matter present in soil and sediments. ecetoc.orgresearchgate.net This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For long-chain alkyl halides, Koc values are generally high, indicating a tendency to bind to soil and sediment particles rather than remaining dissolved in water. ecetoc.orgepa.gov This strong sorption limits its mobility in aqueous environments, reducing the likelihood of significant transport in groundwater. ncert.nic.in However, transport can occur through the movement of contaminated soil particles via erosion.

Interactive Data Table: Estimated Physicochemical Properties and Environmental Partitioning of this compound

PropertyEstimated ValueImplication for Environmental Fate and Transport
Molecular FormulaC₁₅H₃₁BrIndicates a relatively large and non-polar molecule.
Molecular Weight291.31 g/mol Contributes to its low volatility.
Water SolubilityVery lowLimits its concentration in the aqueous phase and transport in water. rroij.com
Log Kow (Octanol-Water Partition Coefficient)> 5 (estimated)High potential for bioaccumulation in organisms and strong sorption to organic matter. oecd.orgcanada.ca
Soil Organic Carbon-Water Partition Coefficient (Koc)High (estimated)Strong binding to soil and sediment, leading to low mobility in groundwater. ecetoc.orgresearchgate.netepa.gov
Vapor PressureLowReduced tendency to volatilize into the atmosphere.
Henry's Law ConstantLow to ModerateSuggests that volatilization from water surfaces may be a slow but potential transport pathway.

Volatilization from water or soil surfaces is another potential transport pathway. However, for compounds with long alkyl chains like this compound, the vapor pressure is expected to be low, which would limit the rate of volatilization. studypug.com The Henry's Law constant, which describes the partitioning between air and water, would provide a more direct measure of this tendency. While not specifically determined for this compound, it is anticipated to be in a range that suggests volatilization is not a dominant fate process compared to sorption.

Bioconcentration and Bioaccumulation are significant considerations for hydrophobic compounds like this compound. Due to its high estimated octanol-water partition coefficient (log Kow), there is a strong potential for this compound to accumulate in the fatty tissues of aquatic and terrestrial organisms. rroij.comresearchgate.net This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. canada.ca

In terms of environmental transformations , both abiotic and biotic processes can contribute to the degradation of this compound.

Abiotic degradation pathways for alkyl halides include hydrolysis and elimination reactions. epa.govepa.govresearchgate.net Hydrolysis, the reaction with water, would lead to the replacement of the bromine atom with a hydroxyl group, forming 5-butylundecan-1-ol. Elimination reactions, on the other hand, would result in the formation of an alkene. The rates of these abiotic processes are influenced by environmental conditions such as pH and temperature. epa.gov

Biotic degradation , or biodegradation, is expected to be a significant transformation pathway for this compound. nih.govresearchgate.netresearchgate.net Various microorganisms, including certain species of Pseudomonas and Rhodococcus, have been shown to degrade bromoalkanes. nih.govmicrobiologyresearch.org The initial step in the aerobic biodegradation of 1-bromoalkanes often involves a dehalogenase enzyme that cleaves the carbon-bromine bond, a process known as hydrolytic dehalogenation. nih.govoup.com This results in the formation of the corresponding alcohol (5-butylundecan-1-ol), which can then be further metabolized by the microorganism. microbiologyresearch.org Some bacteria can also initiate degradation by oxidizing the non-halogenated end of the molecule. microbiologyresearch.org Under anaerobic conditions, reductive dehalogenation can occur, where the bromine atom is replaced by a hydrogen atom. nih.gov

The persistence of this compound in the environment will depend on the relative rates of these transport and transformation processes. Its strong sorption to soil and sediment may decrease its bioavailability for microbial degradation, potentially leading to longer persistence in these compartments. ncert.nic.in

Applications in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

Long-chain 1-bromoalkanes, such as 1-Bromo-5-butylundecane, are valuable precursors in the synthesis of complex organic molecules. Their utility stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of the long alkyl chain into a variety of molecular frameworks through nucleophilic substitution or organometallic coupling reactions.

One notable application is in the synthesis of branched, high-molecular-weight alkanes. nih.gov A facile, three-step synthesis has been developed that utilizes the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane. nih.gov The subsequent bisalkylation of the resulting bis(dithianyl)alkane intermediate with a 1-bromoalkane, followed by desulfurization, yields the desired long-chain alkane. nih.gov This methodology allows for the creation of alkanes with modifications at the mid-chain and/or near the termini by selecting the appropriate bromoalkanes. nih.gov This approach has been successfully employed to synthesize a range of mid-chain methylated and symmetrical terminal-chain dimethylated long-chain alkanes. nih.gov The ability to construct such complex, high-molecular-weight hydrocarbons is crucial for studies in biology and geochemistry where these molecules are of significant interest. nih.gov

The versatility of 1-bromoalkanes as precursors extends to their use in the synthesis of a wide array of other complex molecules, including natural products and their analogs. imperial.ac.uknih.govrsc.org The introduction of a long, branched alkyl chain can significantly influence the physical and biological properties of the target molecule.

Role as an Alkylating Agent in Specialized Reactions

The primary chemical reactivity of this compound is that of an alkylating agent. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This property is exploited in a variety of specialized chemical transformations.

A prominent example of such reactions is Friedel-Crafts alkylation, a fundamental method for attaching alkyl substituents to aromatic rings. wikipedia.orgbyjus.com In this reaction, a Lewis acid catalyst, such as aluminum chloride, facilitates the formation of a carbocation or a polarized complex from the alkyl halide, which then undergoes electrophilic aromatic substitution with an aromatic substrate. byjus.comyoutube.comyoutube.com While the direct use of this compound in classical Friedel-Crafts reactions might be subject to carbocation rearrangements, its role as an alkylating agent is evident in more specialized systems.

For instance, bromo-alkanes are utilized in the pore modification of imidazole-linked Covalent Organic Frameworks (COFs). acs.org This process involves the deprotonation of the imidazole (B134444) rings with a strong base, followed by treatment with a bromo-alkane. acs.org This N-alkylation reaction enables the decoration of the COF pores with various functional groups, a crucial step in tailoring the properties of these materials for applications in areas such as ion transport and storage. acs.org

The general utility of alkyl halides as alkylating agents is a cornerstone of organic synthesis, enabling the construction of a vast array of molecules with diverse functionalities. google.com

Integration into Supramolecular Assemblies and Cocrystallization Systems

The long alkyl chain of this compound plays a crucial role in its ability to participate in the formation of ordered supramolecular assemblies and cocrystals. These non-covalently bound structures are of great interest in materials science and crystal engineering.

A significant breakthrough in this area has been the alkyl-templated cocrystallization of long-chain 1-bromoalkanes with lipid-like ionic liquids. rsc.org It was discovered that 2-mercaptothiazolium-based ionic liquids can serve as a crystallization milieu, enabling the determination of the crystal structures of long-chain 1-bromoalkanes like 1-bromohexadecane (B154569) and 1-bromo-octadecane for the first time. rsc.org The successful cocrystallization is attributed to the synergistic effect of the long alkyl chains of the ionic liquid and the bromoalkane, in combination with σ-hole interactions from sulfur motifs in the ionic liquid. rsc.org This novel ionic cocrystallization system provides a pathway to crystallize and structurally characterize long-chain molecules that are otherwise difficult to crystallize. rsc.org

Furthermore, the ability of long alkyl chains to be recognized by macrocyclic hosts is another avenue for their integration into supramolecular systems. Pillar eurekalert.orgarenes, a class of macrocyclic receptors, are known to form host-guest complexes with alkyl chain-containing molecules. nih.gov This recognition has been exploited in pillar eurekalert.orgarene-incorporated metal-organic frameworks (MOFs) to act as "supramolecular docks" for alkyl-bearing molecules. nih.govspringernature.com This approach allows for the structural determination of these molecules via single-crystal X-ray diffraction, a technique often hampered by the conformational flexibility of long alkyl chains. nih.gov

Supramolecular Systems Involving Long-Chain Alkyl Bromides
SystemKey ComponentsDriving InteractionsApplication
Alkyl-Templated CocrystallizationLong-Chain 1-Bromoalkane, Lipid-like Ionic Liquidvan der Waals, σ-hole interactionsCrystal structure determination of long-chain molecules
Supramolecular Docking in MOFsAlkyl-bearing molecule, Pillar eurekalert.orgarene-incorporated MOFHost-guest recognition, [C–H⋯Br] and [C–H⋯π] interactionsSingle-crystal X-ray diffraction analysis

Development of Tailored Materials with Specific Interfacial Properties

The ability of long-chain 1-bromoalkanes to self-assemble at interfaces is a key property that is harnessed to create materials with tailored surface characteristics. This is particularly relevant in the fields of surface science, nanotechnology, and materials engineering.

Beyond self-assembly on passive surfaces, 1-bromoalkanes can be used to covalently modify surfaces. A method has been developed for the functionalization of metal surfaces with alkyl chains through a radical crossover reaction. nih.gov In this process, a sterically hindered aryl radical, generated from a diazonium salt, abstracts the bromine atom from a bromoalkyl derivative. nih.gov The resulting alkyl radical then reacts with and attaches to the metal surface. nih.gov This technique allows for the creation of covalently bound organic layers, which can impart new functionalities to the underlying material. For example, starting from 6-bromohexanoic acid, carboxylic acid-functionalized gold surfaces have been prepared, which can be used to build "layer-by-layer" assemblies with ionic selectivity. nih.gov

The ability to control the chemical composition of surfaces at the molecular level is critical for a wide range of applications, from biosensors to corrosion protection and microelectronics. taylorfrancis.comgrenoble-inp.fr

Applications in Tailoring Interfacial Properties
TechniqueSubstrateResulting StructurePotential Application
Self-Assembled Monolayers (SAMs)GraphiteOrdered lamellar packingControl of wetting and adhesion
Radical Crossover ReactionMetal surfaces (e.g., gold)Covalently attached alkyl chainsCreation of functionalized surfaces for sensors and electronics

Future Directions and Emerging Research Avenues for 1 Bromo 5 Butylundecane

Development of Green Chemistry Synthetic Routes

The traditional synthesis of alkyl halides often involves hazardous reagents and produces significant waste. Future research is increasingly focused on developing environmentally benign methods for the synthesis of 1-Bromo-5-butylundecane, aligning with the principles of green chemistry. These approaches aim to reduce waste, eliminate toxic byproducts, and improve energy efficiency.

Key research areas include:

Catalytic Halogenation: Moving away from stoichiometric brominating agents, research is exploring catalytic systems that use safer bromine sources. For instance, methods utilizing H₂O₂ or Oxone to oxidize bromide salts (like NaBr) in situ generate reactive bromine species, with water or potassium sulfate as benign byproducts organic-chemistry.orggoogle.com.

Solvent-Free and Alternative Solvents: The use of volatile organic compounds (VOCs) is a major environmental concern. Future synthetic routes will likely leverage solvent-free conditions or employ green alternatives like ionic liquids. Pyridinium-based ionic liquids, for example, have been shown to act as both the solvent and a promoter for the conversion of alcohols to alkyl bromides, offering an environmentally friendly alternative to classic methods like the Appel reaction researchgate.net.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat management, and scalability for bromination reactions. Developing a flow process for the synthesis of this compound from its corresponding alcohol (5-butylundecan-1-ol) could lead to a more efficient and safer industrial-scale production method.

Green Synthesis StrategyKey AdvantagePotential Reagents for this compound SynthesisBenign Byproducts
Oxidative Halogenation Avoids use of elemental bromine.5-butylundecan-1-ol, NaBr, H₂O₂/OxoneWater, Sulfates
Ionic Liquid Media Eliminates volatile organic solvents; potential for catalyst/solvent recycling.5-butylundecan-1-ol, 4-alkylpyridinium bromide, p-toluenesulfonic acidWater
Thiourea-Mediated Halogenation Uses substoichiometric amounts of a mediating agent under mild conditions.5-butylundecan-1-ol, N-Bromosuccinimide, Thiourea (catalyst)Succinimide
High-Pressure Barochemistry Can accelerate reactions and influence selectivity, often without solvents.5-butylundecane, Bromine sourceDependent on specific reaction

Exploration of Novel Catalytic Transformations

As a primary alkyl bromide, this compound is an excellent substrate for a variety of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Future research will focus on employing modern, highly efficient catalysts to expand its synthetic utility.

Emerging catalytic applications include:

Nickel-Catalyzed C-H Alkylation: Transition-metal-catalyzed C-H functionalization has become a powerful tool for direct bond formation. mdpi.com Nickel catalysts, being more earth-abundant and less costly than palladium, are attractive for coupling this compound directly with C-H bonds in arenes and heteroarenes, providing a straightforward route to complex alkylated aromatic compounds mdpi.comresearchgate.net.

Palladium-Catalyzed Cross-Coupling: While traditional, recent advances in palladium catalysis, particularly the development of highly active monoligated Pd(0) catalysts, have expanded the scope of cross-coupling reactions for alkyl halides rsc.orgnih.govresearchgate.net. These systems can effectively couple this compound in Suzuki, Stille, and Kumada reactions under milder conditions and with broader functional group tolerance rsc.orgsemanticscholar.org.

Copper-Catalyzed Radical Reactions: Copper catalysis can facilitate radical-based alkylation reactions. nih.gov These methods allow for the coupling of this compound with electron-rich π-systems like alkenes and alkynes, offering reactivity patterns that are distinct from traditional two-electron cross-coupling pathways nih.gov.

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and green method for generating alkyl radicals from alkyl halides. iu.edu This approach can be used to forge new bonds from this compound under ambient temperature, minimizing thermal degradation and improving selectivity iu.edu.

Catalytic SystemTransformation TypePotential Coupling Partner for this compoundKey Advantage
Nickel/Pincer Ligand C-H AlkylationIndoles, AnilinesDirect functionalization of C-H bonds; lower cost metal. mdpi.com
Palladium/P(t-Bu)₃ Suzuki CouplingArylboronic acidsFormation of C(sp³)-C(sp²) bonds; high efficiency. rsc.org
Copper/PyBox Ligand Radical AlkylationStyrenes, AlkynesUnique reactivity via radical intermediates. nih.gov
Iridium or Ruthenium Photoredox Catalyst PolyfluoroarylationPolyfluoroarenesMild, light-induced reaction conditions. iu.edu

Advanced In-Situ Spectroscopic Studies of Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing conditions and improving yields. The application of advanced in-situ spectroscopic techniques allows for real-time monitoring of reactions involving this compound, providing invaluable kinetic and mechanistic data.

Future research in this area will likely involve:

FTIR and Raman Spectroscopy: Techniques like ReactIR™ (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This would be particularly useful for studying the kinetics of nucleophilic substitution or elimination reactions of this compound, helping to distinguish between Sₙ2/E2 and Sₙ1/E1 pathways under various conditions.

In-Situ NMR Spectroscopy: By placing a reaction vessel directly within an NMR spectrometer, researchers can identify and quantify transient intermediates that are invisible to offline analysis. This could be applied to study the formation and subsequent reactions of the Grignard reagent derived from this compound, clarifying aggregation states and the influence of additives.

Calorimetry: Reaction calorimetry provides real-time data on heat flow, which is critical for understanding reaction thermodynamics and ensuring safety during scale-up. Studying the exothermic nature of coupling reactions involving this compound is essential for developing robust and safe industrial processes.

Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reaction Outcomes

The complexity of organic chemistry presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets to predict properties and reaction outcomes, accelerating the research and development cycle.

For this compound, future applications include:

Property Prediction: ML models can be trained to accurately predict physical and chemical properties such as boiling point, viscosity, solubility, and even NMR spectra. researchgate.netaalto.fiyoutube.com This can guide experimental work and help in the design of formulations or materials incorporating this molecule. Graph neural networks (GNNs) are particularly well-suited for this, as they learn directly from the molecular structure. chemcopilot.com

Reaction Outcome Prediction: AI platforms can predict the most likely product of a reaction given the reactants and conditions. mit.eduijsea.comresearchgate.net For this compound, this means chemists could computationally screen various nucleophiles, bases, or catalysts to identify the most promising conditions for a desired transformation before entering the lab, saving time and resources chemcopilot.comresearchgate.neteurekalert.org.

Kinetic Modeling: AI can also be used to predict reaction rates. ijsea.com By training models on experimental kinetic data, it may become possible to forecast how changes in temperature, concentration, or catalyst will affect the rate of reactions involving this compound.

AI/ML ApplicationPredicted ParameterExample Model ArchitecturePotential Impact
Property Prediction Boiling Point, Density, Refractive IndexGraph Neural Network (GNN)Rapid screening of physical properties without synthesis. chemcopilot.com
Reaction Prediction Major Product, Yield, Side ProductsTransformer models, Neural NetworksIn-silico experimentation to guide synthetic planning. chemcopilot.commit.edu
Mechanism Analysis Reaction Pathways, Transition StatesHybrid AI and Quantum Mechanics (QM)Deeper understanding of reaction mechanisms. ijsea.com
Retrosynthesis Planning Optimal Synthetic RoutesTemplate-based Neural NetworksAutomated design of efficient multi-step syntheses.

Design of Analogs with Tuned Reactivity Profiles for Specific Synthetic Applications

The reactivity of an alkyl halide is highly dependent on its structure. msu.edulibretexts.orgquizlet.com A significant future research direction involves the rational design and synthesis of analogs of this compound with tailored reactivity for specific applications. By making subtle modifications to the molecular structure, chemists can fine-tune its electronic and steric properties to favor certain reaction pathways.

Strategies for tuning reactivity include:

Introducing Unsaturation: Placing a double or triple bond near the reaction center (e.g., in an allylic or propargylic position) can significantly accelerate substitution reactions by stabilizing the transition state. acs.org

Altering Steric Hindrance: Modifying the branching near the C-Br bond can influence the competition between substitution (Sₙ2) and elimination (E2) reactions. Increased steric bulk generally disfavors the Sₙ2 pathway, making elimination more competitive. libretexts.org

Structural ModificationPredicted Effect on ReactivityFavored Reaction PathwayRationale
Introduce β-branching Decreased Sₙ2 rate, Increased E2 rateE2 EliminationIncreased steric hindrance at the transition state for substitution. acs.org
Introduce allylic C=C bond Increased Sₙ2 and Sₙ1 ratesSₙ2/Sₙ1 SubstitutionStabilization of the transition state or carbocation intermediate through conjugation. acs.org
Introduce α-electron-withdrawing group Decreased Sₙ2 rate-Inductive destabilization of the electron-rich Sₙ2 transition state.
Replace Br with I Increased Sₙ2 and E2 ratesBothThe C-I bond is weaker and iodide is a better leaving group than bromide. msu.edu

Q & A

[Basic] What are the key safety considerations when handling 1-Bromo-5-butylundecane in laboratory settings?

Answer:

  • Flammability Management : The compound has an NFPA Fire Hazard Rating of 1, requiring storage away from ignition sources and use of spark-proof equipment. Suitable extinguishing media include water spray, alcohol-resistant foam, or dry chemical agents .
  • Non-hazard Classification : While classified as non-hazardous under GHS, standard organic solvent protocols apply (e.g., fume hood use, PPE like nitrile gloves) due to its alkyl bromide reactivity .

[Basic] Which analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine positioning and butyl branching via characteristic shifts (e.g., δ ~3.4 ppm for Br-CH₂).
  • Purity Validation : GC-MS or HPLC (with UV detection at 210 nm) ensures purity >95%, aligning with standards for analogous bromoalkanes like 5-Bromo-2-oxindole (>95.0% HLC) .

[Advanced] How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using this compound as an electrophilic partner?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) in anhydrous THF/toluene (80–110°C).
  • Steric Effects : The 5-butyl group may slow transmetallation; use stronger bases (Cs₂CO₃) and monitor kinetics via LC-MS .

[Advanced] What methodologies effectively address discrepancies in observed vs. predicted ¹³C NMR chemical shifts for this compound?

Answer:

  • Computational Validation : Compare experimental shifts with DFT calculations (B3LYP/6-31G* level) for conformational analysis.
  • Solvent Artifact Mitigation : Conduct trials in deuterated solvents (e.g., CDCl₃) to eliminate exchange effects .

[Basic] What are the recommended storage conditions to maintain this compound stability?

Answer:

  • Temperature/Environment : Store in amber glass under inert gas (Ar/N₂) at 2–8°C to prevent bromine displacement or hydrolysis.
  • Desiccant Use : Include molecular sieves or silica gel to absorb moisture, extending shelf life beyond 24 months (as for 1-Bromooctadecane) .

[Advanced] How does the branched alkyl architecture of this compound influence its phase behavior in solvent systems?

Answer:

  • Thermomorphic Analysis : Use DSC to compare melting points with linear analogs (e.g., 5-Bromo-2-oxindole mp 219–221°C). The butyl branch reduces crystalline packing, lowering phase transition temperatures .
  • Solubility Profiling : Conduct cloud point trials in hexane/ethanol mixtures to quantify branching effects on miscibility .

[Basic] What first-aid measures are required for accidental exposure to this compound?

Answer:

  • Skin/Eye Contact : Rinse with water for 15–20 minutes; consult medical professionals if irritation persists.
  • Emergency Protocols : Contact Tox Info Suisse (+41 44 251 51 51) for specialized guidance, as no specific antidotes exist .

[Advanced] What experimental approaches validate the radical stability of this compound in chain-transfer polymerization systems?

Answer:

  • Radical Detection : Use EPR spectroscopy to monitor intermediates during AIBN-initiated polymerization.
  • Chain-Transfer Constants : Apply Mayo-Lewis methodology to compare with linear bromoalkanes, accounting for steric hindrance from the butyl group .

[Basic] How should researchers address contradictions in flammability data across safety databases?

Answer:

  • Source Verification : Cross-reference NFPA ratings (Fire Hazard 1) with manufacturer SDS (e.g., Chemodex AG) and peer-reviewed hazard assessments.
  • Empirical Testing : Conduct flash point analysis (e.g., Pensky-Martens closed-cup) to resolve discrepancies .

[Advanced] What ethical frameworks govern the publication of proprietary synthesis methods involving this compound?

Answer:

  • Data Transparency : Balance open science principles (per EU Open Science Cloud) with intellectual property rights by disclosing general methodologies while omitting proprietary catalysts/conditions.
  • Attribution Standards : Cite prior art (e.g., Kanto Reagents’ bromoalkane protocols) to avoid plagiarism .

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